molecular formula C13H16F3N3O B3167600 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923176-14-1

2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline

Cat. No. B3167600
CAS RN: 923176-14-1
M. Wt: 287.28 g/mol
InChI Key: DSHPUEFSFVJHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline” is a chemical compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The predicted melting point of this compound is 144.27°C, and its boiling point is approximately 389.7°C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a refractive index of n20D 1.54 .

Scientific Research Applications

Proteomics Research

“2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .

Crystal Structure Analysis

The compound can be used in crystal structure analysis . Understanding the crystal structure of a material is a key step in determining its physical and chemical properties. This compound, with its unique molecular structure, can contribute to the development of new materials with desired properties .

Synthesis of Cyclic H-Phosphonates

This compound can be used in the synthesis of various cyclic H-phosphonates . Cyclic H-phosphonates are important intermediates in the synthesis of a variety of biologically active compounds .

Acylation Reactions

The trifluoroethyl group in the compound can be used as an acylation reagent in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines . Acylation is a critical process in organic synthesis, and this compound can enhance the efficiency and selectivity of these reactions .

Electrolyte Additive

The tris (2,2,2-trifluoroethyl)phosphite (TTFP) additive in the compound can be used in electrolyte solutions . This additive can improve the performance of lithium-ion batteries by enhancing the stability of the electrolyte and reducing the formation of detrimental side products .

Antibacterial Activities

The compound can be used in the synthesis of polyglycerol, sucrose, and steroid fatty acid esters, which have shown antioxidative or antibacterial activities . This can lead to the development of new antibacterial agents for medical and pharmaceutical applications .

properties

IUPAC Name

(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHPUEFSFVJHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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